molecular formula C12H13NO6 B1463501 methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate CAS No. 118509-96-9

methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate

Cat. No. B1463501
M. Wt: 267.23 g/mol
InChI Key: ZNTYPDPRULFABN-SNAWJCMRSA-N
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Description

“Methyl (4,5-dimethoxy-2-nitrophenyl)acetate” and “2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile” are compounds that have similar structures . They both contain a 4,5-dimethoxy-2-nitrophenyl group, which suggests they might have similar properties or reactivities.


Molecular Structure Analysis

The molecular formula of “2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile” is C10H10N2O4 . The molecular weight is 222.20 g/mol . The InChI Key is PKDJSFDIQCAPSY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The melting point of “2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile” is 110°C to 112°C . The molecular weight is 222.20 g/mol .

Safety And Hazards

“2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile” is toxic in contact with skin, harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a dry, sealed place at ambient temperatures .

properties

IUPAC Name

methyl (E)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-17-10-6-8(4-5-12(14)19-3)9(13(15)16)7-11(10)18-2/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTYPDPRULFABN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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